molecular formula C9H10BrN B14783554 Pyridine, 2-bromo-5-(1-methylcyclopropyl)-

Pyridine, 2-bromo-5-(1-methylcyclopropyl)-

Cat. No.: B14783554
M. Wt: 212.09 g/mol
InChI Key: LXAFLLKXTLGTGA-UHFFFAOYSA-N
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Description

Pyridine, 2-bromo-5-(1-methylcyclopropyl)-: is a chemical compound with the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-bromo-5-(1-methylcyclopropyl)- typically involves the bromination of a pyridine derivative. One common method is the bromination of 2-methyl-5-(1-methylcyclopropyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of Pyridine, 2-bromo-5-(1-methylcyclopropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is typically followed by purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-bromo-5-(1-methylcyclopropyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridine, 2-bromo-5-(1-methylcyclopropyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and materials science

Mechanism of Action

The mechanism of action of Pyridine, 2-bromo-5-(1-methylcyclopropyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 2-Bromo-4-methylpyridine
  • 2-Bromo-5-methylpyridine
  • 2-Bromo-3-methylpyridine

Comparison: Pyridine, 2-bromo-5-(1-methylcyclopropyl)- is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specialized compounds with specific biological activities .

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

2-bromo-5-(1-methylcyclopropyl)pyridine

InChI

InChI=1S/C9H10BrN/c1-9(4-5-9)7-2-3-8(10)11-6-7/h2-3,6H,4-5H2,1H3

InChI Key

LXAFLLKXTLGTGA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CN=C(C=C2)Br

Origin of Product

United States

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